molecular formula C10H6N2O2S B1346843 3-thiocyanato-1H-indole-6-carboxylic acid CAS No. 885266-71-7

3-thiocyanato-1H-indole-6-carboxylic acid

Cat. No. B1346843
M. Wt: 218.23 g/mol
InChI Key: RBVSBEAFPBVHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thiocyanato-1H-indole-6-carboxylic acid is a compound that belongs to the indole family, which is a group of compounds known for their significance in pharmaceutical chemistry. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring and have been the focus of numerous chemical and pharmacological studies due to their diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives, such as 3-thiocyanato-1H-indole-6-carboxylic acid, often involves the formation of the indole core followed by functionalization at specific positions on the ring system. In a related study, the decarboxylation of 1-alkyl-2-carboxy-3-indolacetic acids was explored, which could provide insights into the synthesis of thiocyanato-indole derivatives . Although the paper does not directly discuss the synthesis of 3-thiocyanato-1H-indole-6-carboxylic acid, the methodologies described could potentially be adapted for its synthesis by introducing a thiocyanato group at the appropriate position on the indole ring.

Molecular Structure Analysis

Indole compounds, such as indole-3-carboxylic acid, have been analyzed for their crystal structures, revealing the presence of hydrogen-bonded cyclic carboxylic acid dimers and sheet structures formed through intermolecular hydrogen bonds . These structural features are important as they can influence the compound's reactivity and interaction with biological targets. The molecular structure of 3-thiocyanato-1H-indole-6-carboxylic acid would likely exhibit similar hydrogen bonding capabilities, with the addition of the thiocyanato group potentially affecting its electronic properties and molecular conformation.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitutions, nucleophilic substitutions, and coupling reactions. The presence of electron-withdrawing or electron-donating groups on the indole ring can significantly alter its reactivity. For instance, the introduction of a thiocyanato group, which is an electron-withdrawing group, could enhance the electrophilic character of the indole ring, making it more susceptible to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of carboxylic acid groups can lead to the formation of dimers and affect the compound's solubility and melting point . The thiocyanato group in 3-thiocyanato-1H-indole-6-carboxylic acid would contribute to its polarity and could impact properties such as solubility in various solvents, boiling point, and stability. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Synthesis and Chemical Properties

3-Thiocyanato-1H-indole-6-carboxylic acid serves as an intermediate in the synthesis of various heterocyclic compounds due to its reactive thiocyanato group. A notable example is its use in the eco-friendly synthesis of 5-sulfenyl tetrazole derivatives of indoles and pyrroles. This synthesis involves the thiocyanation of indoles to form 3-thiocyanato indoles, which are then treated with sodium azide under specific conditions to yield tetrazole derivatives. These tetrazoles find applications in agriculture, pharmacy, and as components of explosives, demonstrating the versatility of 3-thiocyanato-1H-indole-6-carboxylic acid in medicinal chemistry and other fields (Kuhn, Fortes, Kaufman, & Silveira, 2014).

Anticancer Research

Research into the anticancer properties of 3-thiocyanato-1H-indole derivatives has shown promising results. A series of these compounds, with modifications at various positions on the indole core, demonstrated significant antiproliferative activity against multiple human cancer cell lines. Some derivatives exhibited potency levels comparable to the positive control, doxorubicin, while being non-hemolytic to red blood cells. This suggests the potential of 3-thiocyanato-1H-indole-6-carboxylic acid derivatives in the development of new anticancer agents (Fortes, da Silva, da Silva, Kaufman, Militão, & Silveira, 2016).

Eco-Friendly Synthesis Methods

Another application of 3-thiocyanato-1H-indole-6-carboxylic acid is in the development of eco-friendly synthesis methods for thiocyanato derivatives of indoles and carbazoles. Utilizing ammonium thiocyanate on montmorillonite K10 clay, researchers achieved high yields of 3-thiocyanato indoles under environmentally benign conditions. This method highlights the role of 3-thiocyanato-1H-indole-6-carboxylic acid in promoting sustainable chemical synthesis practices (Chakrabarty & Sarkar, 2003).

Future Directions

The future directions of research on 3-thiocyanato-1H-indole-6-carboxylic acid could involve further exploration of its anticancer potential . Additionally, the indole-3-thiocyanate motif can be suitably decorated to afford highly cytotoxic compounds and that the substituted indole can be employed as a useful scaffold toward more potent compounds .

properties

IUPAC Name

3-thiocyanato-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c11-5-15-9-4-12-8-3-6(10(13)14)1-2-7(8)9/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVSBEAFPBVHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=C2SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-thiocyanato-1H-indole-6-carboxylic acid

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